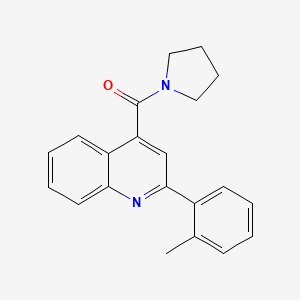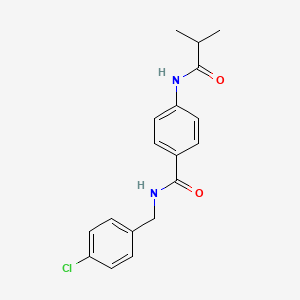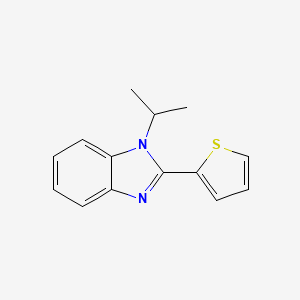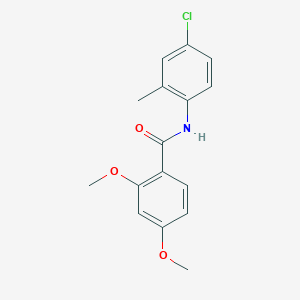![molecular formula C18H20N2O2S B5819454 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as IMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMCA is a thioamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用机制
The exact mechanism of action of 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of certain receptors in the brain, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, immunomodulatory effects, and effects on neurotransmitter activity. In addition, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential applications in the treatment of a range of diseases.
实验室实验的优点和局限性
One advantage of using 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. In addition, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is that its effects may be dose-dependent, meaning that the optimal dosage for a given experiment may need to be determined empirically.
未来方向
There are a number of potential future directions for research on 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to explore its immunomodulatory effects and potential applications in the treatment of autoimmune diseases. Additionally, further research could be done to better understand its effects on neurotransmitter activity and potential applications in the treatment of psychiatric disorders. Finally, the development of new methods for synthesizing 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide and related compounds could lead to the discovery of new drugs with a range of potential applications.
合成方法
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-isopropoxyaniline with carbon disulfide and 3-methylbenzenesulfonyl chloride. The resulting product can then be treated with an acid to yield the final compound. Other methods for synthesizing 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide have also been reported in the literature.
科学研究应用
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a variety of research areas, including cancer research, immunology, and neuroscience. In cancer research, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In immunology, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases. In neuroscience, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to affect the activity of certain neurotransmitters, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
属性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)22-16-9-5-7-14(11-16)17(21)20-18(23)19-15-8-4-6-13(3)10-15/h4-12H,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWMHNFIKYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)




![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)